2-Iodo-6-(trifluoromethyl)pyridine
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Overview
Description
2-Iodo-6-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyridine ring.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, contributing to their diverse applications .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are involved in various biochemical processes, influencing the activity of numerous pathways .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various biological activities, including pest control and therapeutic effects .
Action Environment
It’s important to note that the physicochemical properties of trifluoromethylpyridines can be influenced by environmental conditions, potentially affecting their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the halogenation of 6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst . Another approach involves the direct iodination of 6-(trifluoromethyl)pyridine using iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of 2-Iodo-6-(trifluoromethyl)pyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products Formed:
Substitution Reactions: Products include 2-azido-6-(trifluoromethyl)pyridine and 2-thiocyanato-6-(trifluoromethyl)pyridine.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Iodo-3-(trifluoromethyl)pyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Iodo-6-(trifluoromethyl)pyridine exhibits unique reactivity and selectivity due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s electronic properties and steric effects, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFTJSGVQORLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657724 |
Source
|
Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-74-3 |
Source
|
Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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